molecular formula C22H28NOS+ B13108350 1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane

1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane

Katalognummer: B13108350
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: OBGONKKKUVZXSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane is a quaternary ammonium compound known for its unique structure and diverse applications in various fields of science. This compound is characterized by its bicyclic structure, which includes a benzyl group and a methoxyphenylmethylsulfanyl group, making it a versatile molecule in synthetic chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with benzyl chloride and 4-methoxybenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at room temperature to slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and phase-transfer agents can further enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium periodate in anhydrous conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of phase-transfer catalysts.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to the disruption of cellular processes in microorganisms, contributing to its antimicrobial properties. The compound’s ability to undergo nucleophilic substitution reactions also allows it to modify other molecules, making it a valuable tool in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane is unique due to the presence of the methoxyphenylmethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications .

Eigenschaften

Molekularformel

C22H28NOS+

Molekulargewicht

354.5 g/mol

IUPAC-Name

1-benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane

InChI

InChI=1S/C22H28NOS/c1-24-21-9-7-20(8-10-21)18-25-22-11-14-23(15-12-22,16-13-22)17-19-5-3-2-4-6-19/h2-10H,11-18H2,1H3/q+1

InChI-Schlüssel

OBGONKKKUVZXSA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CSC23CC[N+](CC2)(CC3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.